

Oleic Anhydride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Oleic anhydride*

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This technical guide provides an in-depth overview of **oleic anhydride**, a reactive lipid derivative of oleic acid. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in biological systems.

Chemical Identity and Synonyms

Oleic anhydride is systematically named [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate according to IUPAC nomenclature.^[1] This name precisely describes its structure, formed from the dehydration of two oleic acid molecules.

Due to its widespread use in various research and industrial applications, **oleic anhydride** is also known by a variety of synonyms. These include:

- Oleic acid anhydride^[2]
- Oleoyl anhydride^{[2][3]}
- cis-9-Octadecenoic Anhydride^[3]
- (9Z)-9-Octadecenoic acid anhydride
- 9-Octadecenoic acid (9Z)-, 1,1'-anhydride

- Dioleic anhydride
- Bisoleic anhydride
- Bis(oleic acid) anhydride

Physicochemical Properties

A clear understanding of the physicochemical properties of **oleic anhydride** is crucial for its handling, application, and the design of experimental protocols. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C36H66O3 | |
| Molecular Weight | 546.91 g/mol | |
| CAS Number | 24909-72-6 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 22-24 °C | |
| Boiling Point | 200-215 °C at 11 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. Limited solubility in water. | |

Experimental Protocols: Synthesis and Purification

The synthesis of **oleic anhydride** can be achieved through several methods. Below are detailed protocols for two common approaches, followed by a general purification procedure.

Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This method provides high yields of **oleic anhydride** under mild, room temperature conditions.

Materials:

- Oleic acid
- Dicyclohexylcarbodiimide (DCC)
- Carbon tetrachloride (or a less toxic non-polar solvent)

Procedure:

- Dissolve oleic acid in carbon tetrachloride.
- Add a stoichiometric amount of DCC to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).
- Upon completion, the precipitated DCU is removed by filtration.
- The filtrate, containing the **oleic anhydride**, is then subjected to purification.

Synthesis using Acetic Anhydride

This protocol involves the reaction of oleic acid with a dehydrating agent, followed by conversion to the symmetrical anhydride.

Materials:

- Oleic acid
- Acetic anhydride
- Nitrogen gas

Procedure:

- Heat oleic acid to 115°C in a reaction vessel with agitation and a nitrogen sparge.
- Add an equimolar amount of acetic anhydride to the heated oleic acid.

- Maintain the reaction at this temperature to facilitate the dehydration and formation of mixed and symmetrical anhydrides.
- Continuously remove the acetic acid byproduct under vacuum to drive the equilibrium towards the formation of the symmetrical **oleic anhydride**.
- The resulting crude product is then purified.

Purification by Short Path Evaporation

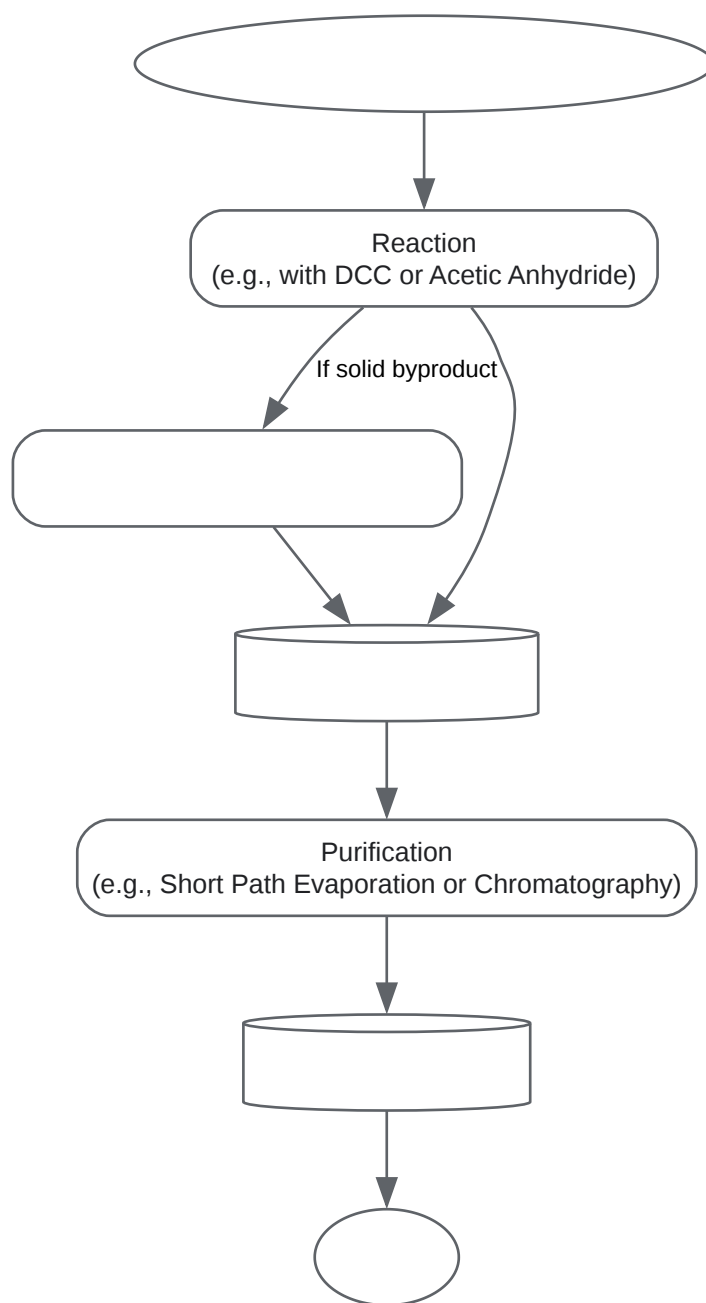
This technique is effective for purifying **oleic anhydride** from non-volatile impurities and unreacted starting materials.

Procedure:

- The crude **oleic anhydride** is loaded into a short path evaporator.
- The system is operated under high vacuum (e.g., 10-20 microns) and elevated temperature (e.g., 170-180°C).
- The more volatile components are distilled and collected, leaving behind the purified **oleic anhydride**. The internal condenser temperature should be maintained at a temperature that allows for the condensation of the distillate (e.g., 30°C).

Workflow for Synthesis and Purification of Oleic Anhydride

The following diagram illustrates a generalized workflow for the synthesis of **oleic anhydride** using a dehydrating agent, followed by purification.



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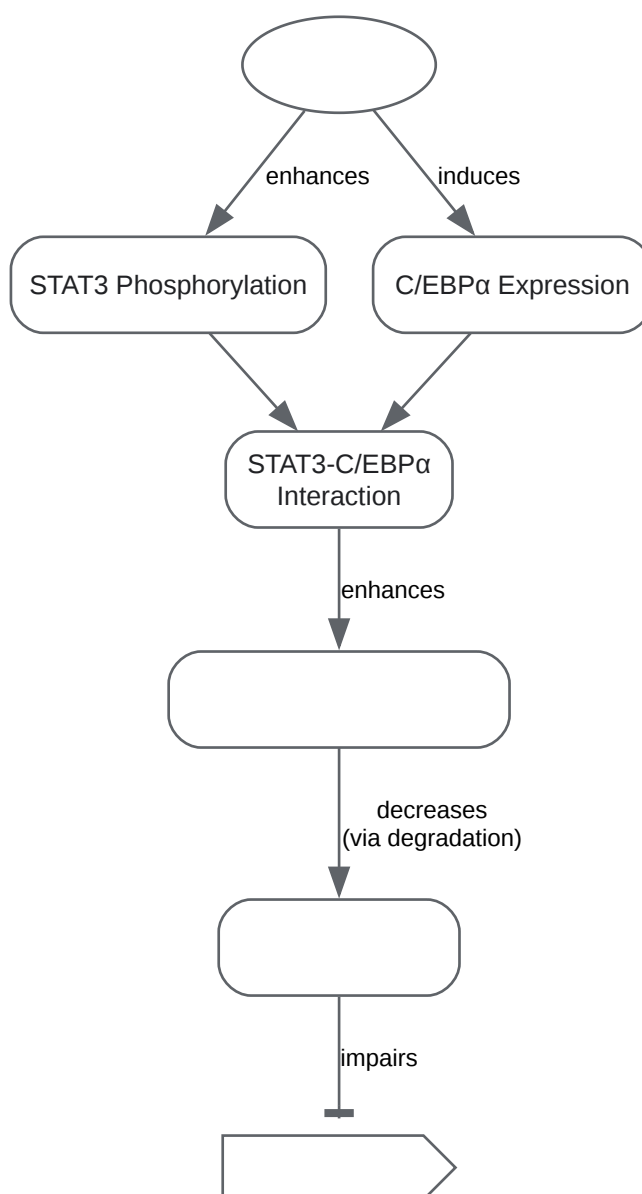
Generalized workflow for **oleic anhydride** synthesis.

Biological Relevance and Applications

Oleic anhydride serves as a versatile reagent in organic synthesis and has applications in drug development. It is utilized in the synthesis of various lipids, including phospholipids and triglycerides. Furthermore, the anhydride linkage can be employed to create prodrugs of

carboxylic acid-containing drugs, potentially extending their duration of action and modifying their physicochemical properties.

While direct signaling pathways involving **oleic anhydride** are not well-documented, the precursor, oleic acid, has been shown to influence cellular signaling. For instance, oleic acid can impair hepatic insulin signaling by modulating the STAT3-C/EBP α -SOCS3 pathway. Additionally, in plants, an oleic acid-mediated pathway is involved in inducing constitutive defense signaling, enhancing resistance to pathogens. The following diagram depicts the oleic acid-impaired insulin signaling pathway.



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Oleic acid-mediated impairment of insulin signaling.

This technical guide provides a foundational understanding of **oleic anhydride** for professionals engaged in chemical and pharmaceutical research. The detailed protocols and compiled data aim to facilitate its effective use in the laboratory.

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References

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